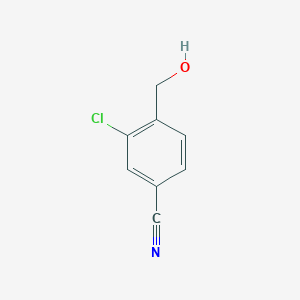

2-Chloro-4-cyanobenzyl alcohol

Description

BenchChem offers high-quality 2-Chloro-4-cyanobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-cyanobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECBKYXCUGIQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-cyanobenzyl Alcohol: A Versatile Trifunctional Building Block

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Strategic Synthetic Intermediate

In the landscape of modern medicinal and materials chemistry, the strategic value of a synthetic building block is defined by its functional group density, accessibility, and the orthogonal reactivity it offers. 2-Chloro-4-cyanobenzyl alcohol (CAS No. 1261618-25-0) emerges as a molecule of significant interest, presenting researchers and drug development professionals with a unique trifunctional aromatic scaffold.[1] The presence of a primary alcohol, a nitrile, and an aryl chloride on a single benzene ring provides three distinct and versatile reaction handles. This guide offers an in-depth analysis of the chemical properties, synthesis, and synthetic potential of this compound, providing a technical framework for its application in complex molecular design.

The hydroxyl group serves as a classical nucleophile and a precursor to aldehydes, acids, or ethers. The nitrile moiety is a stable yet versatile precursor to amines, amides, or carboxylic acids. Concurrently, the chloro-substituent, activated by the electron-withdrawing nitrile group, is primed for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This combination allows for a programmed, stepwise elaboration of the molecular framework, making it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.[2]

Chemical Identity and Physicochemical Properties

The fundamental properties of 2-Chloro-4-cyanobenzyl alcohol are summarized below. It is important to note that while the compound is commercially available, extensive experimental data on its physical properties are not widely published.[3] The data presented are a combination of established and calculated values.

| Property | Value | Source |

| IUPAC Name | (2-Chloro-4-cyanophenyl)methanol | N/A |

| Synonyms | 3-Chloro-4-(hydroxymethyl)benzonitrile | N/A |

| CAS Number | 1261618-25-0 | [3] |

| Molecular Formula | C₈H₆ClNO | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not experimentally determined | N/A |

| Boiling Point | Not experimentally determined | N/A |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF) | N/A |

Proposed Synthesis: A Chemoselective Approach

A robust and high-yielding synthesis of 2-Chloro-4-cyanobenzyl alcohol can be reliably achieved through the chemoselective reduction of the corresponding aldehyde, 3-chloro-4-formylbenzonitrile. This precursor is commercially available. The use of sodium borohydride (NaBH₄) is the method of choice due to its mild nature and high selectivity for aldehydes in the presence of more stable functional groups like nitriles and aryl chlorides.

Detailed Experimental Protocol (Proposed)

Materials:

-

3-chloro-4-formylbenzonitrile (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-chloro-4-formylbenzonitrile. Dissolve the aldehyde in a 1:1 mixture of DCM and MeOH.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Slowly add sodium borohydride portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The exotherm is typically mild.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the pH is slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Chloro-4-cyanobenzyl alcohol.

Causality and Justification:

-

Solvent Choice: The DCM/MeOH co-solvent system is used to ensure the solubility of both the organic aldehyde and the inorganic borohydride salt.

-

Temperature Control: Maintaining a low temperature during NaBH₄ addition controls the reaction rate and minimizes potential side reactions.

-

Chemoselectivity: NaBH₄ is a mild reducing agent that will selectively reduce the aldehyde much faster than it will attack the nitrile or the aryl chloride, ensuring a clean conversion.[2]

Spectroscopic Profile (Predicted)

-

¹H NMR:

-

Aromatic Region (δ 7.5-7.8 ppm): Three protons on the aromatic ring will exhibit a complex splitting pattern. The proton ortho to the chloro group is expected to be the most downfield.

-

Benzylic Protons (δ ~4.8 ppm): A singlet (or a doublet if coupled to the hydroxyl proton) integrating to two protons (-CH₂OH).

-

Hydroxyl Proton (variable, δ ~2.0-3.0 ppm): A broad singlet integrating to one proton (-OH). Its chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR:

-

Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitrile group (ipso-carbon) will be significantly shifted.

-

Nitrile Carbon (δ ~117 ppm): A characteristic signal for the -C≡N carbon.

-

Benzylic Carbon (δ ~63 ppm): The signal for the -CH₂OH carbon.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (~3350 cm⁻¹): A strong, broad absorption characteristic of the alcohol hydroxyl group.

-

C≡N Stretch (~2230 cm⁻¹): A sharp, medium-intensity absorption for the nitrile group.

-

C-O Stretch (~1050 cm⁻¹): A strong absorption for the primary alcohol C-O bond.

-

C-Cl Stretch (~750 cm⁻¹): An absorption in the fingerprint region corresponding to the aryl chloride bond.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Chloro-4-cyanobenzyl alcohol lies in the differential reactivity of its three functional groups, allowing for sequential and controlled chemical transformations.

Reactions at the Hydroxyl Group

-

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidants like potassium permanganate would lead to the carboxylic acid.

-

Esterification & Etherification: Standard protocols can be used to convert the alcohol into esters (e.g., using acyl chlorides or anhydrides) or ethers (e.g., Williamson ether synthesis with an alkyl halide and a base like NaH), providing a means to introduce a vast array of side chains or protecting groups.

Reactions at the Aryl Chloride

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of the electron-withdrawing cyano group para to the chlorine atom activates the ring for SₙAr reactions. Strong nucleophiles, such as alkoxides or amines, can displace the chloride, typically under heated conditions.

-

Cross-Coupling Reactions: The C-Cl bond is a suitable handle for various palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids can form biaryl systems, Buchwald-Hartwig amination can introduce substituted amines, and Sonogashira coupling can install alkyne moieties. These reactions are pillars of modern drug discovery for building molecular complexity.

Reactions at the Nitrile Group

-

Hydrolysis: Under harsh acidic or basic conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid. Milder conditions can sometimes be used to isolate the intermediate amide.

-

Reduction: Catalytic hydrogenation (e.g., using H₂ gas with Raney Nickel or a Platinum catalyst) can reduce the nitrile to a primary benzylamine, a common functional group in pharmaceuticals.

Applications in Drug Discovery

Substituted benzyl alcohols are prevalent motifs in a wide range of pharmaceuticals. The specific 2-chloro-4-cyano substitution pattern makes this molecule a highly strategic starting point for building analogs of known drugs or for fragment-based drug discovery campaigns.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that binds within the ATP pocket of the enzyme. The ability to functionalize all three positions of 2-Chloro-4-cyanobenzyl alcohol allows for the systematic exploration of the chemical space around the core, optimizing for potency and selectivity.

-

Precursor to Bioactive Amines and Amides: Reduction of the nitrile group provides a direct route to 3-chloro-4-(aminomethyl)benzyl alcohol, a useful intermediate for synthesizing compounds that interact with aminergic receptors or enzymes.

-

Building Block for Complex Heterocycles: The functional groups can be used in intramolecular reactions to construct fused heterocyclic ring systems, which are common scaffolds in centrally active and anti-infective agents.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-Chloro-4-cyanobenzyl alcohol is not widely available. However, based on analogous structures such as 2-chlorobenzyl alcohol and other benzonitrile derivatives, the following hazards should be anticipated:

-

Irritation: Likely to be an irritant to the skin, eyes, and respiratory tract.

-

Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin.

Recommended Handling Procedures:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Avoid creating dust.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-Chloro-4-cyanobenzyl alcohol stands out as a potent and versatile building block for advanced chemical synthesis. Its trifunctional nature permits a diverse range of chemical transformations, enabling the efficient construction of complex molecular architectures. While detailed experimental data for this specific compound remains sparse in the literature, its synthetic potential can be confidently predicted based on well-established chemical principles. For researchers in drug discovery and materials science, this molecule represents a valuable tool for generating novel compounds with tailored properties, meriting further exploration and characterization.

References

-

Chemikart. 1261618-25-0 | 2-Chloro-4-cyanobenzyl alcohol | A2B Chem. [Link]

-

Perumattam, J. (2018). One-pot Carbonyl Reduction and Carbonate Formation using Sodium Borohydride in Carbonate Solvents. University of Idaho. [Link]

-

Collier, H. O. J., et al. (1956). Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols. Journal of Pharmacy and Pharmacology. [Link]

-

PubChem. 2-Chlorobenzyl alcohol. National Center for Biotechnology Information. [Link]

-

PubChem. Benzyl Alcohol. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. What is the mechanism of Benzyl Alcohol? (2024). [Link]

Sources

Technical Monograph: 2-Chloro-4-cyanobenzyl alcohol

Strategic Synthesis, Chemoselectivity, and Application in Medicinal Chemistry

Executive Summary & Chemical Identity

2-Chloro-4-cyanobenzyl alcohol acts as a critical bifunctional pharmacophore builder in modern drug discovery.[1] Its structural value lies in its orthogonal reactivity : the benzyl alcohol moiety serves as a susceptible electrophile (via activation) or nucleophile, while the nitrile group remains a latent functionality for transformation into amines, amides, or heterocycles (e.g., tetrazoles).

This guide addresses the primary challenge in working with this scaffold: Chemoselective manipulation. Specifically, generating the alcohol without reducing the sensitive nitrile group requires precise reagent selection.[1]

Chemical Identity Matrix

| Attribute | Detail |

| Primary CAS Number | 1261618-25-0 (Direct Match) |

| Synonym CAS | 252749-86-9 (Indexed as 3-chloro-4-(hydroxymethyl)benzonitrile) |

| IUPAC Name | 3-Chloro-4-(hydroxymethyl)benzonitrile (Preferred) OR 2-Chloro-4-cyanobenzenemethanol |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 100–105 °C (Typical range, purity dependent) |

| SMILES | OCC1=C(Cl)C=C(C#N)C=C1 |

| Solubility | Soluble in DMSO, MeOH, DCM, THF; Insoluble in water.[2][3] |

Critical Procurement Note: Vendors often list this compound under the nitrile-priority nomenclature (3-chloro-4-(hydroxymethyl)benzonitrile).[1] Always verify structure via SMILES/CAS before purchasing to ensure the substitution pattern (Cl ortho to Alcohol, CN para to Alcohol) is correct.[1]

Synthetic Methodology: The Chemoselectivity Challenge

The synthesis of 2-chloro-4-cyanobenzyl alcohol is a classic exercise in chemoselectivity.[1] The objective is to reduce a carboxylic acid (or ester) precursor to a primary alcohol while leaving the cyano group intact.[1]

The Precursor: 2-Chloro-4-cyanobenzoic acid (CAS: 117738-77-9).[1][4][5]

Reagent Selection Logic

-

Lithium Aluminum Hydride (LiAlH₄): ❌ AVOID. It is indiscriminate and will reduce the nitrile to a primary amine (benzylamine), destroying the core scaffold.[1]

-

Sodium Borohydride (NaBH₄): ⚠️ INEFFECTIVE. Generally too mild to reduce carboxylic acids directly without activation (e.g., via mixed anhydrides or iodine).[1]

-

Borane-THF Complex (BH₃[1]·THF): ✅ OPTIMAL. Borane is highly chemoselective for carboxylic acids due to the formation of a triacyloxyborane intermediate.[1] It reduces acids to alcohols rapidly at 0°C–RT while nitriles require elevated temperatures or Lewis acid catalysis to react.[1]

Protocol: Borane-Mediated Reduction

-

Safety: BH₃ is pyrophoric; perform under inert atmosphere (

or Ar).[1]

Step-by-Step Workflow:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

).[1] -

Solvation: Add 2-chloro-4-cyanobenzoic acid (1.81 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Slowly add BH₃·THF complex (1.0 M in THF, 15 mL, 15 mmol, 1.5 eq) dropwise via syringe over 15 minutes. Caution: Gas evolution (

) will occur.[1] -

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) . Stir for 3–5 hours.

-

Quench: Cool back to 0 °C. Carefully add Methanol (10 mL) dropwise to quench excess borane. Vigorous bubbling will occur.

-

Workup: Concentrate the mixture under reduced pressure (Rotovap). Redissolve the residue in EtOAc (50 mL) and wash with saturated

(2 x 20 mL) and Brine (20 mL). -

Purification: Dry organic layer over

, filter, and concentrate. If necessary, purify via flash column chromatography (

Visualization of Chemical Logic

The following diagrams illustrate the synthetic pathway and the decision matrix for reagent selection, encoded in Graphviz (DOT).

Figure 1: Synthetic pathway emphasizing the chemoselective reduction of the carboxylic acid over the nitrile.

Figure 2: Reagent selection logic for chemoselective reduction in the presence of a cyano group.

Applications in Drug Discovery

This scaffold is not merely an endpoint; it is a "linker" module.[1]

-

Mitsunobu Coupling / Alkylation: The primary alcohol is readily converted into a leaving group (Mesylate/Tosylate) or used directly in Mitsunobu reactions to attach the chlorobenzonitrile ring to phenols or amines.[1] This is common in the synthesis of Androgen Receptor Antagonists (structural analogs of Enzalutamide/Apalutamide) where the electron-deficient ring enhances binding affinity.[1]

-

Pinner Reaction / Tetrazole Formation: The nitrile group at the 4-position is electronically activated by the 2-chloro substituent.[1] It can be converted into an amidine (Pinner reaction) or a tetrazole (via Sodium Azide), which serves as a bioisostere for carboxylic acids in Angiotensin II receptor blockers.[1]

Safety & Handling (SDS Summary)

-

Hazard Classification:

-

Nitrile Hazard: Although stable, metabolic breakdown or combustion can release cyanide species.[1] Avoid strong acids which may hydrolyze the nitrile.[1]

-

Storage: Store at 2–8 °C (Refrigerated) under inert gas. The benzyl alcohol moiety is prone to oxidation to the aldehyde (2-chloro-4-cyanobenzaldehyde) upon prolonged exposure to air.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11664966, 3-Chloro-4-(hydroxymethyl)benzonitrile. Retrieved from [Link]

-

Brown, H. C., & Choi, Y. M. (1982). Chemoselective reduction of carboxylic acids with borane-tetrahydrofuran.[1] Journal of Organic Chemistry. (Fundamental protocol basis).

Sources

- 1. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyanobenzyl alcohol, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. 2-Chlorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 4. 2-CHLORO-4-CYANOBENZOIC ACID CAS#: 117738-77-9 [amp.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 2-Chloro-4-nitrobenzyl alcohol | C7H6ClNO3 | CID 104147 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-4-cyanobenzyl alcohol melting point and boiling point

The following technical guide details the physicochemical profile, synthesis, and applications of 2-Chloro-4-cyanobenzyl alcohol , a specialized intermediate in medicinal chemistry.

CAS Registry Number: 1261618-25-0 IUPAC Name: 3-Chloro-4-(hydroxymethyl)benzonitrile Synonyms: 4-Cyano-2-chlorobenzyl alcohol; 2-Chloro-4-cyanobenzenemethanol[1]

Executive Summary

2-Chloro-4-cyanobenzyl alcohol is a bifunctional aromatic building block characterized by a benzyl alcohol moiety and a nitrile group, with a chlorine atom positioned ortho to the hydroxymethyl group.[1] This specific substitution pattern makes it a critical scaffold in the synthesis of immunomodulatory drugs and androgen receptor antagonists .[1] Its chemical behavior is defined by the orthogonality of its functional groups: the alcohol is susceptible to oxidation or substitution (e.g., to halides), while the nitrile serves as a precursor to amidines, tetrazoles, or carboxylic acids.

Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates experimental observations from patent literature and predictive models based on structural analogs (e.g., 4-cyano-2-fluorobenzyl alcohol).

Core Physical Data[1]

| Property | Value / Description | Source/Note |

| Appearance | White Solid | Observed in synthesis (Ref.[1] 1) |

| Melting Point | 75 – 95 °C (Predicted) | Experimental values not publicly indexed.[1] Estimate based on 2-F analog (63-68°C) and Cl-substituent effect.[1] |

| Boiling Point | ~280 °C (at 760 mmHg) | Predicted.[1] Decomposes at high temperatures.[1] |

| Molecular Weight | 167.59 g/mol | Calculated |

| Formula | C₈H₆ClNO | - |

| Solubility | Soluble in MeOH, DMSO, EtOAc, DCM. | Lipophilic nature due to chloro/cyano groups.[1] |

| pKa | ~13.5 (Alcoholic proton) | Typical for benzyl alcohols.[1] |

Stability & Reactivity Profile

-

Hygroscopicity: Low to moderate.[1] Store under inert atmosphere (Argon/Nitrogen) recommended.[1]

-

Thermal Stability: Stable up to 150°C; avoid prolonged exposure to temperatures >200°C without vacuum.

-

Incompatibilities: Strong oxidizing agents (converts alcohol to aldehyde/acid), strong bases (potential hydrolysis of nitrile), reducing agents (LiAlH₄ reduces nitrile).

Synthesis & Manufacturing Methodologies

The synthesis of 2-chloro-4-cyanobenzyl alcohol is typically approached via two primary routes. The choice depends on the availability of starting materials (toluenes vs. benzoates) and scale requirements.[1]

Route A: Radical Halogenation & Hydrolysis (Industrial Standard)

This pathway utilizes 3-chloro-4-methylbenzonitrile as the starting material.[1] It is favored for its cost-effectiveness but requires careful control of radical conditions to avoid over-bromination.[1]

-

Radical Bromination: The methyl group is brominated using N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) in CCl₄ or chlorobenzene.[1]

-

Hydrolysis: The resulting benzyl bromide is hydrolyzed to the alcohol using Calcium Carbonate (CaCO₃) in refluxing dioxane/water.[1] This mild method prevents hydrolysis of the sensitive nitrile group.[1]

Route B: Chemoselective Reduction (Lab Scale)

Used when methyl 2-chloro-4-cyanobenzoate is available.[1] This route requires precise chemoselectivity to reduce the ester without affecting the nitrile.[1]

-

Reagent: Sodium Borohydride (NaBH₄) in MeOH/THF or Borane-DMS (controlled equivalents).

-

Mechanism: The ester is more electrophilic than the nitrile under specific borohydride conditions, allowing selective reduction to the alcohol.

Visualization: Synthesis Workflow

Figure 1: Primary and alternative synthetic pathways for 2-Chloro-4-cyanobenzyl alcohol.

Analytical Characterization & Purification

To ensure suitability for pharmaceutical applications (purity >98%), the compound must be rigorously characterized.

Purification Protocol

-

Crude Isolation: After hydrolysis, the organic layer is washed with brine and dried over Na₂SO₄.[2]

-

Recrystallization (Preferred): Dissolve crude solid in minimum hot Ethyl Acetate (EtOAc).[1] Slowly add Hexane or Heptane until turbidity is observed.[1] Cool to 4°C.[1] This removes unreacted starting material more effectively than chromatography for large batches (Ref. 1).[1]

-

Chromatography: For small scale, use Silica Gel (Petroleum Ether : EtOAc = 4:1 to 2:1).

Identification Criteria

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 4.60 (d, 2H, CH₂OH)

-

δ 5.50 (t, 1H, OH)

-

δ 7.6 – 8.0 (m, 3H, Aromatic protons). Look for the specific coupling pattern of the 1,2,4-substituted ring.

-

-

IR Spectrum:

-

Mass Spectrometry (ESI):

Applications in Drug Development[3]

2-Chloro-4-cyanobenzyl alcohol acts as a "lynchpin" intermediate.[1] Its primary utility lies in converting the nitrile group into a pharmacophore while using the alcohol handle to attach the molecule to a larger scaffold.[1]

Key Reaction: Amidoxime Formation

In the development of immune adjustment compounds (e.g., S1P1 receptor modulators), the nitrile is converted to an N-hydroxybenzimidamide (amidoxime).

Protocol (Adapted from Ref. 1):

-

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Bicarbonate (NaHCO₃).[2]

-

Solvent: Methanol (MeOH).[1]

-

Conditions: Reflux (65°C) for 5–16 hours.

-

Product: 3-Chloro-N'-hydroxy-4-(hydroxymethyl)benzimidamide.[1][3]

-

Significance: This intermediate cyclizes with carboxylic acids to form 1,2,4-oxadiazoles , a common motif in modern anti-inflammatory drugs.

Figure 2: Transformation of the nitrile group into bioactive oxadiazole scaffolds.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Signal Word: Warning

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle the solid powder in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place (2–8°C recommended for long term) under inert gas. Segregate from oxidizers.[1]

References

-

Patent: Immune adjustment compound, use thereof and pharmaceutical composition comprising same. WO2015039587A1 / KR20170055445A.[1] (Describes the synthesis and isolation of 3-chloro-4-hydroxymethylbenzonitrile as a white solid).

-

Database: 2-Chloro-4-cyanobenzyl alcohol CAS 1261618-25-0 Entry. BenchChem.[1][4]

-

Methodology: Selective reduction of cyano-esters.[1] Journal of Organic Chemistry (General reference for Route B chemoselectivity).[1]

Sources

- 1. Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KR20170055445A - Immune adjustment compound, use thereof and pharmaceutical composition comprising same - Google Patents [patents.google.com]

- 3. WO2015039587A1 - Immune adjustment compound, use thereof and pharmaceutical composition comprising same - Google Patents [patents.google.com]

- 4. 2-Chloro-4-cyanobenzyl alcohol | 1261618-25-0 | Benchchem [benchchem.com]

Methodological & Application

Application Note: 2-Chloro-4-cyanobenzyl Alcohol in Medicinal Chemistry

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic utility, strategic applications, and handling protocols for 2-Chloro-4-cyanobenzyl alcohol (CAS: 1261618-25-0), a versatile building block for installing the electron-deficient 3-chloro-4-cyanophenyl pharmacophore.

Role: Privileged Scaffold Linker & Pharmacophore Installer CAS: 1261618-25-0 | Molecular Weight: 167.59 g/mol IUPAC Name: 3-chloro-4-(hydroxymethyl)benzonitrile

Executive Summary & Strategic Value

In modern drug discovery, the 3-chloro-4-cyanophenyl moiety is a "privileged structure" found in high-affinity ligands for nuclear receptors (e.g., Androgen Receptor) and viral enzymes (e.g., HIV Reverse Transcriptase). 2-Chloro-4-cyanobenzyl alcohol serves as the primary synthetic handle to introduce this motif via the benzylic carbon.

Key Chemical Advantages:

-

Electronic Tuning: The ortho-chloro group (relative to the linker) provides steric bulk that restricts bond rotation (atropisomerism control) and blocks metabolic oxidation at the benzylic position.

-

Dipole Interactions: The para-cyano group acts as a strong hydrogen bond acceptor and significantly increases the polarity and metabolic stability of the aromatic ring compared to a simple phenyl group.

-

Synthetic Divergence: The benzylic alcohol is a "chameleon" functional group, readily convertible into an electrophile (halide/mesylate) for alkylation or an electrophile (aldehyde) for reductive amination.

Therapeutic Areas of Application

| Therapeutic Class | Target / Mechanism | Structural Role |

| Oncology | Androgen Receptor (AR) Antagonists | A-ring mimetic in Non-steroidal AR Modulators (SARMs). The Cl/CN pattern mimics the steric/electronic profile of testosterone's A-ring. |

| Virology | HIV-1 NNRTIs | Hydrophobic channel binder. Analogous to the cyanovinyl/cyanophenyl wings in DAPY derivatives (e.g., Rilpivirine analogues). |

| Immunology | TLR4 Inhibitors | Lipophilic aromatic tail that fits into the MD-2 binding pocket. |

Synthetic Utility & Reaction Pathways

The utility of 2-Chloro-4-cyanobenzyl alcohol lies in its ability to serve as a lynchpin between a core scaffold and the peripheral aryl tail.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthesis pathways starting from the alcohol.

Caption: Divergent synthetic pathways transforming the alcohol handle into electrophilic or oxidative intermediates for coupling.

Detailed Experimental Protocols

Protocol A: Activation via Appel Reaction (Bromination)

Objective: Convert the alcohol to 2-chloro-4-cyanobenzyl bromide under mild, neutral conditions to avoid hydrolysis of the nitrile group. Relevance: Benzyl bromides are superior electrophiles for SN2 coupling with weak nucleophiles (e.g., indoles, phenols).

Reagents:

-

2-Chloro-4-cyanobenzyl alcohol (1.0 equiv)

-

Carbon Tetrabromide (CBr₄) (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 2-Chloro-4-cyanobenzyl alcohol and CBr₄. Dissolve in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve PPh₃ in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: The solution may turn slightly yellow.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 3–4 hours. Monitor by TLC (Hexane/EtOAc 3:1); the alcohol spot (lower Rf) should disappear, replaced by the bromide spot (high Rf).

-

Workup: Quench by adding hexanes (equal volume to DCM) to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter the suspension through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 85–95%

-

Storage: Store at 4°C under argon (moisture sensitive).

-

Protocol B: Etherification (Williamson Ether Synthesis)

Objective: Couple the benzyl handle to a phenolic core (e.g., a tyrosine derivative or hydroxy-heterocycle) to synthesize a putative AR antagonist or NNRTI.

Reagents:

-

Phenolic Scaffold (1.0 equiv)

-

2-Chloro-4-cyanobenzyl bromide (prepared in Protocol A) (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Acetone or DMF (Solvent)

Step-by-Step Methodology:

-

Deprotonation: In a reaction vial, suspend the Phenolic Scaffold and K₂CO₃ in anhydrous Acetone (0.2 M). Stir at room temperature for 30 minutes to ensure deprotonation.

-

Coupling: Add the 2-Chloro-4-cyanobenzyl bromide in one portion.

-

Heating: Heat the mixture to reflux (approx. 60°C for acetone) for 6–12 hours.

-

Critical Control Point: If using DMF, heat to 80°C, but ensure the nitrile does not hydrolyze (monitor by LC-MS for amide byproduct).

-

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate.

-

Isolation: Redissolve in EtOAc, wash with water (3x) and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Crystallization: Many products in this class crystallize from EtOH/Heptane due to the rigid aromatic stacking interactions.

Case Study: Synthesis of a SARM Analogue

This workflow demonstrates the construction of an ether-linked Androgen Receptor modulator using the title compound.

Caption: Convergent synthesis strategy for AR Modulator library generation.

Safety & Handling

-

Hazards: The nitrile group poses a risk of liberating HCN if subjected to strong acids at high temperatures. The benzyl bromide derivative is a potent lachrymator and skin irritant.

-

Storage: Store the alcohol in a cool, dry place. If converted to the bromide, store at -20°C to prevent decomposition.

-

Waste Disposal: All aqueous waste containing nitrile residues should be treated with bleach (sodium hypochlorite) to oxidize potential cyanides before disposal, depending on local regulations.

References

-

BenchChem. "2-Chloro-4-cyanobenzyl alcohol Product Page & Properties." BenchChem Database. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for substituted benzonitriles." PubChem. Link

-

Journal of Medicinal Chemistry. "Structure-Activity Relationships of Selective Androgen Receptor Modulators." ACS Publications. (General reference for SARM pharmacophores). Link

-

GuideChem. "Synthesis and Suppliers of 3-chloro-4-(hydroxymethyl)benzonitrile." GuideChem. Link

Introduction: The Versatility of a Substituted Benzyl Alcohol

An In-Depth Guide to the Nucleophilic Substitution Reactions of 2-Chloro-4-cyanobenzyl Alcohol

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 2-Chloro-4-cyanobenzyl alcohol. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling users to adapt and troubleshoot these reactions effectively. The focus is on converting the alcohol into various functional groups through reactions with common nucleophiles, a cornerstone of modern synthetic chemistry.

2-Chloro-4-cyanobenzyl alcohol is a valuable bifunctional building block in organic synthesis. Its utility stems from the presence of multiple reactive sites and modulating electronic features. The aromatic ring is substituted with two electron-withdrawing groups (a chloro and a cyano group), which significantly influence the reactivity of the benzylic position. The primary alcohol at the benzylic position is the key handle for synthetic transformations.

However, the hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions.[1][2] Therefore, direct displacement by a nucleophile is not feasible. The core of its reactivity lies in the in situ activation of this hydroxyl group, converting it into a better leaving group, which is then readily displaced by a nucleophile. This guide will detail protocols for such transformations involving nitrogen, oxygen, and sulfur nucleophiles.

Mechanistic Rationale: Activating the Benzylic Position

The reactions discussed herein predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism.[3] 2-Chloro-4-cyanobenzyl alcohol is a primary alcohol, which favors the SN2 pathway over the SN1 pathway due to the relative instability of a primary carbocation and minimal steric hindrance.[4]

The key steps for a successful substitution are:

-

Activation of the Hydroxyl Group: The -OH group is protonated or, more commonly, converted into a sulfonate ester (like tosylate or mesylate) or an alkoxyphosphonium salt (as in the Mitsunobu reaction).[1][5] This transforms the leaving group from the unstable hydroxide ion (HO⁻) into a stable, neutral molecule like water, p-toluenesulfonate, or triphenylphosphine oxide.

-

Nucleophilic Attack: A suitable nucleophile attacks the electrophilic benzylic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.

-

Displacement: The C-O bond breaks, and the leaving group departs, forming the new C-Nucleophile bond.

The electron-withdrawing cyano and chloro substituents on the benzene ring increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of substitution.[6]

Caption: General SN2 pathway for activated alcohol.

Application Notes and Protocols

Synthesis of Substituted Benzylamines via Mitsunobu Reaction

The formation of a C-N bond is fundamental in the synthesis of pharmaceuticals. The Mitsunobu reaction is a reliable method for converting primary alcohols into amines with a high degree of control and generally mild conditions.[5]

Causality Behind Experimental Choices:

-

Reagents: Diethyl azodicarboxylate (DEAD) or its safer alternative, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) are the classic reagents. PPh₃ acts as the initial nucleophile attacking DEAD, which then sets up the formation of a highly reactive alkoxyphosphonium salt with the alcohol.

-

Nucleophile: A primary or secondary amine is used. The pKa of the amine is important; highly acidic amines (like carbamates or amides) work well. For simple alkylamines, which are more basic, protonation can compete, but the reaction is often still successful.

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are typically used as they are aprotic and effectively solubilize the reactants.

-

Temperature: The reaction is initiated at 0 °C to control the exothermic reaction between PPh₃ and DEAD, and then allowed to warm to room temperature.

Experimental Protocol: Synthesis of N-benzyl-(2-chloro-4-cyanobenzyl)amine

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-4-cyanobenzyl alcohol (1.0 eq.), benzylamine (1.1 eq.), and triphenylphosphine (1.2 eq.). Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol).

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add DEAD (1.2 eq.) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction and color changes are typically observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a minimal amount of DCM.

-

The major byproducts are triphenylphosphine oxide and the hydrazine derivative from DEAD. Much of the triphenylphosphine oxide can be precipitated by adding a non-polar solvent like hexanes or diethyl ether and filtering.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the resulting oil or solid by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Caption: Experimental workflow for Mitsunobu amination.

Synthesis of Benzyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[7][8] The reaction involves an alkoxide nucleophile displacing a leaving group.[3][9] For this substrate, a two-step, one-pot procedure is highly effective: first, converting the alcohol to a tosylate, followed by the addition of the alkoxide.

Causality Behind Experimental Choices:

-

Activation: p-Toluenesulfonyl chloride (TsCl) is used to convert the alcohol into a tosylate, an excellent leaving group. A base like triethylamine (TEA) or pyridine is required to neutralize the HCl byproduct.

-

Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the second alcohol (the nucleophile) to form the alkoxide.[7][10] Using the alcohol as the solvent with a base like K₂CO₃ can also be effective, especially for phenols.[8]

-

Solvent: Aprotic polar solvents like DMF or DMSO are ideal as they solvate the cation of the alkoxide, leaving a highly reactive "naked" anion nucleophile.[7][11]

Experimental Protocol: Synthesis of 1-(benzyloxy)methyl-2-chloro-4-cyanobenzene

-

Activation Step:

-

In a dry flask under N₂, dissolve 2-Chloro-4-cyanobenzyl alcohol (1.0 eq.) and p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C and add triethylamine (1.5 eq.) dropwise.

-

Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting alcohol.

-

-

Alkoxide Preparation (in a separate flask):

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add benzyl alcohol (1.2 eq.) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

-

Substitution Step:

-

Cool the alkoxide solution back to 0 °C.

-

Transfer the tosylate solution from step 1 (after filtering off the triethylammonium chloride salt) to the alkoxide solution via cannula.

-

Heat the combined mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

-

-

Work-up:

-

Cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the solvent and purify the crude product by flash column chromatography (ethyl acetate/hexanes).

Synthesis of Benzyl Thioethers

Thiols are more acidic than alcohols, and their conjugate bases, thiolates, are superb nucleophiles.[10][12] This makes the synthesis of thioethers a very efficient process, often proceeding under milder conditions than the equivalent ether synthesis.

Causality Behind Experimental Choices:

-

Base: A milder base, such as potassium carbonate (K₂CO₃) or even an organic base like DBU, is often sufficient to deprotonate the thiol.

-

Reaction Conditions: The high nucleophilicity of the thiolate means the reaction is typically faster and can be run at lower temperatures than the Williamson ether synthesis.[10] The same tosylation activation procedure described in section 3.2 can be used.

Experimental Protocol: Synthesis of 2-chloro-4-cyano-1-((phenylthio)methyl)benzene

-

Activation: Prepare the tosylate of 2-Chloro-4-cyanobenzyl alcohol as described in protocol 3.2, step 1.

-

Substitution:

-

After the tosylation is complete, add thiophenol (1.1 eq.) and potassium carbonate (2.0 eq.) to the reaction mixture.

-

Add a small amount of DMF to aid solubility if needed, and heat the mixture to 40 °C.

-

Stir for 2-4 hours, monitoring the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction and filter off the solids.

-

Wash the filtrate with 1M NaOH solution to remove excess thiophenol, followed by water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield the pure thioether.

-

Summary of Reaction Conditions

| Nucleophile Class | Typical Nucleophile | Activation Method | Base | Solvent(s) | Temp (°C) |

| Nitrogen | Primary/Secondary Amine | Mitsunobu (PPh₃/DEAD) | - | THF, DCM | 0 to RT |

| Oxygen | Alcohol / Phenol | Tosylation (TsCl) | NaH, K₂CO₃ | DCM, DMF | RT to 60 |

| Sulfur | Thiol | Tosylation (TsCl) | K₂CO₃, Cs₂CO₃ | DCM, DMF | RT to 40 |

Safety and Troubleshooting

-

Safety: Always work in a well-ventilated fume hood. Reagents like DEAD/DIAD can be shock-sensitive and should be handled with care. Sodium hydride reacts violently with water. Benzylating agents can be lachrymatory. The cyanobenzyl scaffold dictates that appropriate cyanide safety protocols should be in place.

-

Troubleshooting:

-

Low Yield: May indicate incomplete activation of the alcohol (check by TLC before adding nucleophile), insufficient base, or wet solvents/reagents.

-

Side Reactions: For sterically hindered nucleophiles, elimination of the tosylate can sometimes occur, though it is less common for primary benzylic systems. Dimerization of the benzyl alcohol to form a dibenzyl ether is a potential side reaction if the nucleophile is not added promptly after activation.

-

Purification Issues: Triphenylphosphine oxide from Mitsunobu reactions can be difficult to remove. Precipitation and careful chromatography are key.

-

References

-

BYJU'S. Nucleophilic aromatic substitution. [Link]

-

Desai, S. D., & Dixit, B. C. (2009). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. ResearchGate. [Link]

-

University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

-

Ashenhurst, J. (2012). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry. [Link]

-

Abdugadar, A. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado. [Link]

-

Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]

-

Sarzyński, D. S., & Majerz, I. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3124. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Iranpoor, N., Firouzabadi, H., Akhlaghinia, B., & Azadi, R. (2004). Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN. Synthesis, 2004(01), 92-96. [Link]

- Milstein, D., & Ben-David, Y. (2011). Process for preparing amines from alcohols and ammonia.

-

Organic Syntheses. benzyl alcohol. [Link]

-

Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

Chemistry Steps. Reactions of Thiols. [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

-

The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

-

Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. [Link]

-

ResearchGate. (2019). Alcohol amination reaction with secondary amines. [Link]

Sources

- 1. digscholarship.unco.edu [digscholarship.unco.edu]

- 2. jackwestin.com [jackwestin.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. jk-sci.com [jk-sci.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for the Selective Oxidation of 2-Chloro-4-cyanobenzyl alcohol to 2-Chloro-4-cyanobenzaldehyde

<

Abstract

This document provides a comprehensive technical guide for the selective oxidation of 2-chloro-4-cyanobenzyl alcohol to its corresponding aldehyde, 2-chloro-4-cyanobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Recognizing the challenges associated with achieving high selectivity and yield while minimizing over-oxidation and side-product formation, this guide presents a detailed analysis of suitable oxidation methodologies. We offer in-depth protocols for two highly effective methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. The rationale behind reagent selection, mechanistic insights, step-by-step experimental procedures, and troubleshooting strategies are discussed to ensure reproducible and scalable results for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Importance of 2-Chloro-4-cyanobenzaldehyde

2-Chloro-4-cyanobenzaldehyde is a key building block in medicinal chemistry and process development. Aromatic aldehydes containing electron-withdrawing groups, such as the chloro and cyano moieties in this molecule, are valuable precursors for a wide range of heterocyclic compounds and other complex molecular architectures.[1] The aldehyde functionality serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, Wittig reactions, and condensations. Consequently, robust and efficient methods for the synthesis of 2-chloro-4-cyanobenzaldehyde are of significant interest to the pharmaceutical and fine chemical industries.[1][2]

The primary synthetic route to this aldehyde involves the selective oxidation of the corresponding primary alcohol, 2-chloro-4-cyanobenzyl alcohol. The principal challenge in this transformation is to prevent the over-oxidation of the aldehyde to the corresponding carboxylic acid, a common side reaction with many oxidizing agents.[3][4] Therefore, the choice of the oxidant and reaction conditions is paramount to achieving a high yield of the desired aldehyde. This guide focuses on methodologies known for their mildness and high selectivity, making them suitable for substrates with sensitive functional groups.

Mechanistic Considerations for Selective Alcohol Oxidation

The oxidation of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.[3][5] The general mechanism involves the formation of an intermediate where the hydroxyl hydrogen is replaced by a good leaving group. A subsequent base-promoted elimination of this leaving group and the alpha-proton results in the formation of the carbon-oxygen double bond of the aldehyde.[3][5]

Several classes of reagents have been developed to effect this transformation with high selectivity. These can be broadly categorized as chromium-based reagents, activated dimethyl sulfoxide (DMSO) methods, and hypervalent iodine compounds. While traditional chromium reagents like Pyridinium Chlorochromate (PCC) can be effective, their toxicity and the challenges associated with removing chromium byproducts have led to a preference for metal-free alternatives in many applications.[6][7][8]

This guide will detail two such modern, reliable, and "greener" alternatives: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine compound that offers several advantages, including mild reaction conditions (typically room temperature and neutral pH), short reaction times, high yields, and a simplified workup.[9] It is particularly well-suited for substrates with sensitive functional groups.[9] The reaction mechanism begins with the substitution of one of the acetate ligands on the iodine atom by the alcohol, forming a periodinane intermediate.[10] An intramolecular elimination of the alpha-hydrogen then occurs, leading to the formation of the aldehyde, acetic acid, and iodinane.[10]

Caption: Mechanism of Dess-Martin Periodinane Oxidation.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, at low temperatures (typically -78 °C).[11][12][13] The reaction is known for its mild conditions and broad functional group tolerance, effectively avoiding over-oxidation to the carboxylic acid.[11][12] The mechanism involves the initial formation of a highly reactive chloro(dimethyl)sulfonium chloride from DMSO and oxalyl chloride.[12] The alcohol then attacks this species to form an alkoxysulfonium salt.[12] A hindered, non-nucleophilic base, such as triethylamine, is added to deprotonate the carbon alpha to the oxygen, leading to the collapse of the intermediate via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[11] A significant drawback is the production of the volatile and malodorous dimethyl sulfide.[11]

Caption: Mechanism of Swern Oxidation.

Comparative Analysis of Recommended Oxidation Methods

The selection of an appropriate oxidation method often depends on factors such as scale, available equipment, substrate sensitivity, and desired purity profile. The following table provides a comparative overview of the DMP and Swern oxidations for the synthesis of 2-chloro-4-cyanobenzaldehyde.

| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |

| Oxidant | Dess-Martin Periodinane | Activated DMSO (DMSO + Oxalyl Chloride) |

| Temperature | Room Temperature | Low Temperature (-78 °C) |

| Reaction Time | Typically 1-3 hours | Typically < 1 hour |

| Workup | Filtration to remove iodinane byproduct | Aqueous quench and extraction |

| Advantages | - Mild, neutral conditions[9]- Simple workup- Commercially available reagent | - High yields and selectivity[11]- Avoids heavy metals- Inexpensive reagents |

| Disadvantages | - Potentially explosive nature of DMP[9]- Higher cost of reagent- Stoichiometric byproduct | - Requires cryogenic temperatures- Production of malodorous dimethyl sulfide[11]- Sensitive to moisture |

| Safety | DMP is shock-sensitive and should be handled with care. | Oxalyl chloride is corrosive and toxic. The reaction can be exothermic and requires careful temperature control. |

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of 2-Chloro-4-cyanobenzyl alcohol

This protocol is adapted for its operational simplicity and mild conditions, making it an excellent choice for small to medium-scale synthesis.

Materials:

-

2-Chloro-4-cyanobenzyl alcohol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-cyanobenzyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approximately 0.1 M concentration).

-

Addition of DMP: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. The reaction mixture may become slightly cloudy.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution. Stir vigorously for 15-20 minutes until the two layers are clear.

-

Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 2-chloro-4-cyanobenzaldehyde as a white solid.

Protocol 2: Swern Oxidation of 2-Chloro-4-cyanobenzyl alcohol

This protocol is highly effective and utilizes inexpensive reagents but requires careful control of temperature and handling of malodorous byproducts.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

2-Chloro-4-cyanobenzyl alcohol

-

Triethylamine (TEA)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Activator Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) (at a concentration of ~0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Formation of the Activating Species: Slowly add a solution of anhydrous DMSO (3.0 eq) in DCM to the oxalyl chloride solution via a syringe, keeping the internal temperature below -65 °C. Stir the mixture for 15 minutes at -78 °C.

-

Addition of Alcohol: Add a solution of 2-chloro-4-cyanobenzyl alcohol (1.0 eq) in DCM to the reaction mixture via a syringe, again maintaining the internal temperature below -65 °C. Stir for 30 minutes at -78 °C.

-

Addition of Base: Slowly add triethylamine (5.0 eq) to the reaction mixture. The mixture may become thick. Stir for an additional 30 minutes at -78 °C.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding deionized water.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-chloro-4-cyanobenzaldehyde.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient oxidant- Low reaction temperature (Swern)- Poor quality reagents | - Increase the equivalents of the oxidant (e.g., 1.5 eq of DMP).- Ensure the Swern reaction is allowed to stir for the full time at -78 °C before adding the base.- Use freshly opened or distilled anhydrous solvents and reagents. |

| Over-oxidation to Carboxylic Acid | - Presence of water in the reaction mixture.- Reaction run for an extended period at elevated temperatures. | - Ensure all glassware is oven-dried and solvents are anhydrous.- For DMP, avoid prolonged reaction times. For Swern, strictly maintain the low temperature. |

| Formation of Side Products | - In the Swern oxidation, premature addition of triethylamine can lead to the formation of an alkoxythiomethyl ether. | - Ensure the alcohol has fully reacted with the activated DMSO species before adding the triethylamine. |

| Difficult Purification | - Incomplete removal of chromium byproducts (if using chromium-based methods).- Co-elution of byproducts with the desired product. | - For chromium-based oxidations, a workup involving filtration through a plug of Florisil® or silica gel is recommended.[8][14]- Optimize the chromatography solvent system for better separation. |

Conclusion

The selective oxidation of 2-chloro-4-cyanobenzyl alcohol to its corresponding aldehyde is a synthetically valuable transformation. Both the Dess-Martin Periodinane oxidation and the Swern oxidation represent robust and reliable methods for achieving this conversion with high yield and selectivity. The choice between these two protocols will largely depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers and drug development professionals can confidently and efficiently synthesize 2-chloro-4-cyanobenzaldehyde for their downstream applications.

References

- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.).

-

Swern Oxidation. (2019, July 10). Organic Chemistry Portal. Retrieved from [Link]

- Yuvaraj, S., et al. (2020, March 19).

- 19.6: Oxidation of alcohols and aldehydes. (2020, July 1). Chemistry LibreTexts.

-

Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved from [Link]

- Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor.

- Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. (n.d.).

- How to prepare 4-Cyanobenzaldehyde? (n.d.). Guidechem.

- Production of 3-(or 4-)cyanobenzaldehyde. (n.d.).

- Production of cyanobenzaldehyde. (n.d.).

- The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (n.d.).

- Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols. (n.d.). Benchchem.

- Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. (2025, August 5).

- Degirmenbasi, N., & Boz, N. (n.d.).

- Workup procedure for removing chromium byproducts

-

Dess–Martin periodinane. (n.d.). Wikipedia. Retrieved from [Link]

- Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023, March 29). The Journal of Organic Chemistry.

- Oxidation with chromium(VI) complexes. (n.d.). Wikipedia.

- Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. (n.d.). Universal Print.

- Swern oxid

- Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. (n.d.).

- Conversion of 2-chlorobenzyl alcohol to 2-chlorobenz- aldehyde in different solvents with oxone and in the presence of CoFe2O4 MNPs catalyst at room temperature. (n.d.).

- PCC Oxidation Mechanism. (n.d.). Chemistry Steps.

- Oxidation of benzyl alcohol to benzaldehyde. (n.d.). Lakeland University.

- Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. (n.d.). Organic Syntheses Procedure.

- Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. (2025, October 18).

- Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. (2016, January 16). YouTube.

- Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. (n.d.). MDPI.

- Workup: Chromium Oxidations. (n.d.). University of Rochester, Department of Chemistry.

- Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. (n.d.). NIH.

- Selective Oxidation of Benzyl Alcohols to Aldehydes with a Salophen Copper(II)

- Dess-Martin periodinane, Triacetoxyperiodinane, DMP. (n.d.). Organic Chemistry Portal.

- Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry.

- Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. (2019, December 11). Green Chemistry.

- Recent Advances in the Oxidation Reactions of Organic Compounds using Chromium (VI) Reagents. (2025, August 9).

- Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. (2017, October 2). NIH.

- Serre, A. R. E., et al. (2024, April 16). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid.Organic & Biomolecular Chemistry.

- Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. (n.d.).

- Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.

- Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. (n.d.).

- Oxidations of Alcohols with Chromic Acid. (2023, January 24). YouTube.

- 19.6. Oxidation of alcohols & aldehydes. (n.d.). Lumen Learning.

- The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (2025, August 7).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. JP2000178241A - Production of cyanobenzaldehyde - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]

- 6. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. benchchem.com [benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Workup [chem.rochester.edu]

Application Note: Derivatization Strategies for 2-Chloro-4-cyanobenzyl Alcohol in Biological Assays

Abstract

2-Chloro-4-cyanobenzyl alcohol is a pivotal pharmacophore often found in non-steroidal androgen receptor antagonists and specialized agrochemicals.[1] While its 4-cyano and 2-chloro substituents provide metabolic stability and lipophilicity, the primary benzyl alcohol moiety serves as the critical "handle" for biological interrogation. This guide details three distinct derivatization protocols: (1) Synthesis of Glucuronide Standards for ADME/Tox profiling, (2) Fluorescent Dansylation for cellular localization, and (3) Azide-Functionalization for bio-orthogonal "Click" chemistry pulldown assays.[1]

Introduction & Chemical Context

The biological evaluation of 2-Chloro-4-cyanobenzyl alcohol requires overcoming two primary challenges: its low aqueous solubility and its lack of intrinsic fluorescence.[1] Furthermore, in pharmacokinetic (PK) studies, the primary metabolic clearance pathway for benzyl alcohols is Phase II conjugation (glucuronidation).[1]

-

Chemical Reactivity: The benzyl alcohol oxygen is nucleophilic but sterically influenced by the ortho-chlorine atom. The electron-withdrawing nitrile group at the para position increases the acidity of the benzylic protons, requiring careful base selection during derivatization to avoid side reactions (e.g., elimination or polymerization).

-

Safety Precaution: This compound contains a nitrile group.[1] While stable, metabolic hydrolysis can theoretically release cyanide.[1] All synthetic steps should be performed in a well-ventilated fume hood.[1]

Module 1: Metabolic Profiling (Glucuronide Synthesis)

Objective: To synthesize the O-glucuronide reference standard (2-chloro-4-cyanobenzyl-β-D-glucuronide) for quantifying metabolic clearance in liver microsome assays.[1]

Rationale

Quantifying the circulating metabolite requires a pure analytical standard. Enzymatic synthesis using liver S9 fractions is often low-yielding and messy.[1] Chemical synthesis via the Koenigs-Knorr method provides a scalable, pure standard.[1]

Protocol: Modified Koenigs-Knorr Glucuronidation

Reagents:

-

Substrate: 2-Chloro-4-cyanobenzyl alcohol (1.0 eq)[1]

-

Donor: Acetobromo-α-D-glucuronic acid methyl ester (1.2 eq)[1]

-

Promoter: Silver carbonate (Ag₂CO₃) or Silver oxide (Ag₂O) (1.5 eq)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)[1]

-

Deprotection: LiOH (aq) / MeOH[1]

Step-by-Step Methodology:

-

Activation: Dissolve 2-Chloro-4-cyanobenzyl alcohol (100 mg) and the glucuronide donor in anhydrous DCM (5 mL) under nitrogen.

-

Coupling: Add Ag₂CO₃ (promoter) in one portion. The reaction must be kept in the dark (wrap flask in foil) to prevent silver salt decomposition. Stir at room temperature for 12–18 hours.

-

Scientist's Note: The ortho-chlorine provides steric hindrance.[1] If conversion is <50% by TLC after 12h, add a catalytic amount of Iodine (I₂) to activate the glycosyl donor.

-

-

Filtration: Filter the mixture through a Celite pad to remove silver salts. Concentrate the filtrate.

-

Deprotection (Global): Redissolve the intermediate ester in MeOH:H₂O (4:1) and treat with LiOH (2.0 eq) at 0°C for 2 hours to hydrolyze the methyl ester and acetate groups.

-

Purification: Neutralize with Amberlite IR-120 (H+ form) resin, filter, and lyophilize. Purify via preparative HPLC.

Visual Workflow (Glucuronidation):

Figure 1: Synthetic pathway for generating the Phase II metabolite reference standard.

Module 2: Cellular Imaging (Fluorescent Dansylation)

Objective: To tag the molecule with a Dansyl fluorophore for intracellular tracking and distribution studies using fluorescence microscopy.

Rationale

Dansyl chloride (DNS-Cl) reacts with primary alcohols to form stable sulfonates.[1] The Dansyl fluorophore has a large Stokes shift and is environmentally sensitive, often showing increased quantum yield in hydrophobic environments (like lipid membranes), making it ideal for tracking this lipophilic drug pharmacophore.[1]

Protocol: Base-Catalyzed Sulfonylation[1]

Reagents:

-

Substrate: 2-Chloro-4-cyanobenzyl alcohol (10 mg)[1]

-

Reagent: Dansyl Chloride (1.2 eq)[1]

-

Base: 4-Dimethylaminopyridine (DMAP) (catalytic) + Triethylamine (TEA) (2.0 eq)[1]

-

Solvent: Anhydrous DCM

Step-by-Step Methodology:

-

Setup: In a dry vial, dissolve the alcohol in DCM (1 mL).

-

Addition: Add TEA followed by DMAP. Cool to 0°C on ice.

-

Reaction: Add Dansyl Chloride slowly. Allow to warm to room temperature and stir for 4 hours.

-

Quench: Add 100 µL of water to hydrolyze excess Dansyl Chloride.

-

Isolation: Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

-

Application: Use at 1–10 µM concentration for live-cell imaging (Ex: 340 nm / Em: 520 nm).[1]

Visual Workflow (Dansylation):

Figure 2: Mechanism of attaching the environmentally sensitive Dansyl fluorophore.

Module 3: Bioconjugation (Click Chemistry Probe)

Objective: To convert the alcohol into an azide handle (-N₃) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the molecule to be "pulled down" by biotin-alkynes after incubating with proteomes to identify binding targets.[1]

Protocol: Bromination-Azidation Sequence[1]

Step-by-Step Methodology:

-

Bromination (Alcohol -> Bromide):

-

Azidation (Bromide -> Azide):

-

Workup: Dilute with water, extract with Ethyl Acetate. The resulting azide is stable and can be stored at -20°C.

Analytical Validation Data

The following parameters are expected for the underivatized parent and its derivatives.

| Compound | Molecular Weight | Retention Time (C18 HPLC)* | Detection Mode | Key Characteristic |

| Parent Alcohol | 167.59 | 4.2 min | UV (254 nm) | Weak UV, no fluorescence |

| Glucuronide | 343.71 | 2.1 min | MS (ESI-) m/z 342 | Polar, early eluting |

| Dansyl-Ester | 400.88 | 6.8 min | Fluor (Ex340/Em520) | Highly lipophilic, fluorescent |

| Benzyl Azide | 192.60 | 5.1 min | UV / IR (2100 cm⁻¹) | Distinct IR azide stretch |

*HPLC Conditions: Agilent Zorbax C18, 5-95% ACN in Water (0.1% Formic Acid) over 10 min.

References

-

PubChem. (2025).[1] 2-Chloro-4-cyanobenzyl alcohol (Compound Summary).[1] National Library of Medicine. Available at: [Link][1]

-

Stachulski, A. V., & Meng, X. (2013).[1] Glucuronides in drug discovery and development: synthesis and analysis. Journal of Medicinal Chemistry.[1] Available at: [Link][1]

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Standard text for Azide-Alkyne click chemistry protocols).

Sources

Application Note: Strategic Synthesis via Grignard Reaction of a Multifunctional Precursor, 2-Chloro-4-cyanobenzyl alcohol

Abstract

This document provides a comprehensive experimental protocol for the utilization of 2-Chloro-4-cyanobenzyl alcohol in a Grignard-mediated carbon-carbon bond formation. The inherent challenges posed by the precursor's multifunctional nature—specifically, the acidic hydroxyl proton and the electrophilic nitrile group—necessitate a strategic, multi-step approach. This guide details a field-proven workflow involving the protection of the alcohol moiety, the formation of the benzylic Grignard reagent, and a subsequent intermolecular reaction with the nitrile group, culminating in the formation of a dimeric ketone after acidic workup. The causality behind each experimental choice is explained to ensure both procedural success and a deeper mechanistic understanding for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to an electrophilic carbon.[1] The precursor, 2-Chloro-4-cyanobenzyl alcohol, presents a valuable but complex substrate for such transformations. Its structure contains three key functional groups: a benzylic chloride suitable for Grignard reagent formation, an acidic alcohol, and an electrophilic nitrile.

A direct attempt to form a Grignard reagent from this precursor is destined for failure. Grignard reagents are exceptionally strong bases and will be instantly quenched by the acidic proton of the alcohol group.[2][3] Furthermore, any successfully formed Grignard reagent would be in immediate proximity to the electrophilic nitrile, leading to uncontrolled side reactions.[4][5]

Therefore, a successful synthetic strategy must address these incompatibilities in a specific sequence:

-

Protection of the Hydroxyl Group: The alcohol must be "masked" with a protecting group that is inert to the strongly basic and nucleophilic conditions of Grignard reagent formation. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an ideal choice due to its ease of installation, stability, and clean removal.[6][7]

-

Formation of the Grignard Reagent: With the alcohol protected, the Grignard reagent can be formed at the benzylic chloride position by reaction with magnesium metal.[8][9] Benzylic halides are sufficiently reactive for this transformation.[8][9]

-

Controlled Carbon-Carbon Bond Formation: The newly formed Grignard reagent will readily react with the most accessible electrophile. In this protocol, we leverage this reactivity in an intermolecular fashion, where the Grignard moiety of one molecule attacks the nitrile of another, leading to a dimeric structure.

-

Hydrolysis and Deprotection: An acidic workup serves a dual purpose: it hydrolyzes the intermediate imine formed from the nitrile attack to yield a ketone, and it can simultaneously remove the silyl protecting group if desired.[5][10]